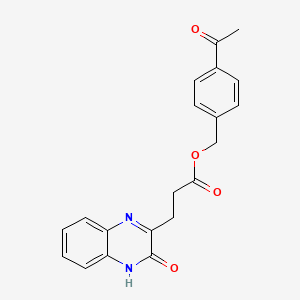![molecular formula C18H15BrN2O2 B3531805 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B3531805.png)
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound, also known as BPN, has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation. In
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is not fully understood, but research suggests that it works by inhibiting various cellular pathways involved in disease progression. In cancer cells, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In models of inflammation, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. In models of Parkinson's disease, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to protect dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in animal models of disease. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In models of inflammation, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to reduce inflammation and joint damage. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have potential neuroprotective effects in models of Parkinson's disease, reducing oxidative stress and inflammation in dopaminergic neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide in lab experiments include its potential therapeutic benefits in various diseases and its ability to inhibit cellular pathways involved in disease progression. However, the limitations of using 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide in lab experiments include its complex synthesis method, which requires specialized equipment and skilled chemists. In addition, the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
For research on 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new analogs with improved pharmacological properties. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide could be studied in combination with other anticancer agents to enhance its therapeutic effects. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide could be studied in models of other diseases, such as Alzheimer's disease and multiple sclerosis, to determine its potential therapeutic benefits.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has also been studied for its anti-inflammatory effects, with research showing that it can reduce inflammation in animal models of arthritis. In addition, 2-[(1-bromo-2-naphthyl)oxy]-N-(4-pyridinylmethyl)acetamide has been shown to have potential neuroprotective effects in models of Parkinson's disease.
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-18-15-4-2-1-3-14(15)5-6-16(18)23-12-17(22)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXMFRQAMHRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-thiophenecarboxylate](/img/structure/B3531727.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531728.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3531735.png)
![4-(4-chlorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B3531745.png)
![2-(4-bromo-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3531757.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3531772.png)
![5-chloro-2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3531775.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3531782.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3531791.png)
![3-(5-{4-[(3,4-dichlorobenzoyl)amino]phenoxy}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3531798.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-4-chlorobenzoic acid](/img/structure/B3531808.png)
![N-cyclopropyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3531810.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3531818.png)
